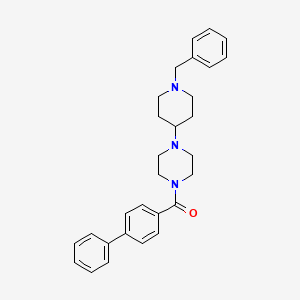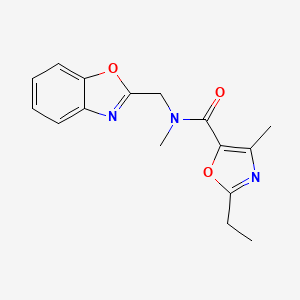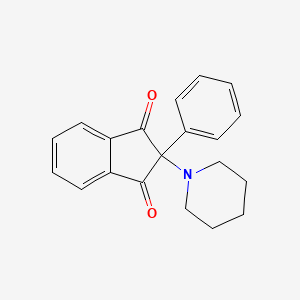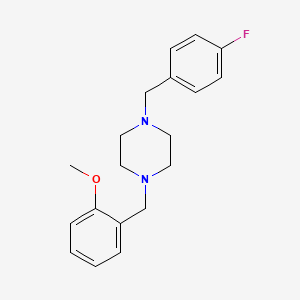![molecular formula C21H27ClN2O3S2 B5170853 N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide, also known as BIX01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It has been widely used in scientific research to investigate the role of histone methylation in gene expression and epigenetic regulation.
Mecanismo De Acción
N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide inhibits the activity of G9a and GLP histone methyltransferases by binding to the substrate-binding site of the enzymes. This prevents the transfer of methyl groups to histone H3 lysine 9 (H3K9), leading to a decrease in H3K9me2 levels and alterations in gene expression patterns. This compound has been shown to be selective for G9a and GLP histone methyltransferases, with little or no effect on other histone methyltransferases.
Biochemical and physiological effects:
This compound has been shown to alter gene expression patterns in a variety of cell types, leading to changes in cell proliferation, differentiation, and apoptosis. It has also been shown to have effects on neuronal differentiation and synaptic plasticity, suggesting a potential role in the treatment of neurodegenerative diseases. This compound has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for G9a and GLP histone methyltransferases, which allows for the selective inhibition of histone methylation at H3K9. This can provide insights into the role of histone methylation in gene expression and epigenetic regulation. However, the main limitation of using this compound is its relatively low potency, which requires the use of high concentrations in experiments. This can lead to off-target effects and potential toxicity, which must be carefully monitored.
Direcciones Futuras
For the use of N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide in scientific research include the investigation of its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. This compound has been shown to have effects on neuronal differentiation and synaptic plasticity, suggesting a potential role in the treatment of neurological disorders. Additionally, the development of more potent and selective inhibitors of G9a and GLP histone methyltransferases may provide new insights into the role of histone methylation in gene expression and epigenetic regulation.
Métodos De Síntesis
N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide was first synthesized by researchers at GlaxoSmithKline using a multistep synthetic route. The synthesis involves the reaction of tert-butylthiol with 4-chloro-2-nitrobenzoic acid to form the corresponding thioester, which is then reacted with 2-chlorobenzylamine to form the amide. The final step involves the reaction of the amide with methylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide has been widely used in scientific research to investigate the role of histone methylation in gene expression and epigenetic regulation. It has been shown to inhibit the activity of G9a and GLP histone methyltransferases, leading to a decrease in H3K9me2 levels and alterations in gene expression patterns. This compound has also been used to study the role of histone methylation in cancer, neurodegenerative diseases, and other disorders.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S2/c1-21(2,3)28-14-13-23-20(25)16-9-11-18(12-10-16)24(29(4,26)27)15-17-7-5-6-8-19(17)22/h5-12H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOVVUEWCRTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)


![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5170829.png)

![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
